![molecular formula C23H18Cl2N4O3 B2434497 (E)-2-cyano-3-[1-(3,5-dichlorophenyl)-2,5-dimethylpyrrol-3-yl]-N-(2-methyl-4-nitrophenyl)prop-2-enamide CAS No. 380478-22-8](/img/structure/B2434497.png)
(E)-2-cyano-3-[1-(3,5-dichlorophenyl)-2,5-dimethylpyrrol-3-yl]-N-(2-methyl-4-nitrophenyl)prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-2-cyano-3-[1-(3,5-dichlorophenyl)-2,5-dimethylpyrrol-3-yl]-N-(2-methyl-4-nitrophenyl)prop-2-enamide is a useful research compound. Its molecular formula is C23H18Cl2N4O3 and its molecular weight is 469.32. The purity is usually 95%.
BenchChem offers high-quality (E)-2-cyano-3-[1-(3,5-dichlorophenyl)-2,5-dimethylpyrrol-3-yl]-N-(2-methyl-4-nitrophenyl)prop-2-enamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-2-cyano-3-[1-(3,5-dichlorophenyl)-2,5-dimethylpyrrol-3-yl]-N-(2-methyl-4-nitrophenyl)prop-2-enamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Photoluminescence Properties
One study delves into the photoluminescence properties of π-extended fluorene derivatives, incorporating various functional groups including cyano and nitro groups. These compounds, similar in structure to the specified compound, have demonstrated significant fluorescence quantum yields. Specifically, the presence of nitro groups in these compounds has been associated with higher fluorescence quantum yields compared to other nitro-group-containing fluorophores, showcasing their potential as fluorescent solvatochromic dyes with unique emission behaviors influenced by solvents (Kotaka, Konishi, & Mizuno, 2010).
Polyamide and Polyimide Synthesis
Another area of application is in the synthesis of aromatic polyamides and polyimides. Researchers have explored the use of diamines derived through nucleophilic substitution reactions involving similar nitro and cyano functional groups for the production of high-performance polymers. These polymers are noted for their solubility in polar solvents, high glass transition temperatures, and excellent thermal stability, making them suitable for advanced material applications (Yang & Lin, 1995).
Nitrile and Non-nitrile Pyridine Products
The reactivity of compounds containing cyano and nitro groups with methyl 3-oxobutanoate has been investigated, leading to the formation of various pyridine and piperidine derivatives. This research underscores the versatility of such compounds in synthesizing diverse chemical structures, which could have implications for developing new materials or pharmaceuticals (O'callaghan, McMurry, Draper, & Champeil, 1999).
Antimicrobial Activity
Research into the antimicrobial properties of new heterocycles incorporating similar moieties has shown promising results. The synthesis of compounds featuring cyano and nitro groups as part of larger heterocyclic structures has led to the identification of molecules with potential antimicrobial activity, highlighting the role of these functional groups in medicinal chemistry (Bondock, Rabie, Etman, & Fadda, 2008).
Anticonvulsant Activity
Additionally, enaminones derived from cyclic beta-dicarbonyl precursors, which include cyano and nitro functional groups, have been synthesized and evaluated for their anticonvulsant activity. This research demonstrates the potential of such compounds in the development of new treatments for neurological disorders (Edafiogho, Hinko, Chang, Moore, Mulzac, Nicholson, & Scott, 1992).
Propriétés
IUPAC Name |
(E)-2-cyano-3-[1-(3,5-dichlorophenyl)-2,5-dimethylpyrrol-3-yl]-N-(2-methyl-4-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18Cl2N4O3/c1-13-6-20(29(31)32)4-5-22(13)27-23(30)17(12-26)8-16-7-14(2)28(15(16)3)21-10-18(24)9-19(25)11-21/h4-11H,1-3H3,(H,27,30)/b17-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCJLUFJSTRBTAA-CAOOACKPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC(=CC(=C2)Cl)Cl)C)C=C(C#N)C(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(N1C2=CC(=CC(=C2)Cl)Cl)C)/C=C(\C#N)/C(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18Cl2N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-cyano-3-[1-(3,5-dichlorophenyl)-2,5-dimethylpyrrol-3-yl]-N-(2-methyl-4-nitrophenyl)prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-(3-Acetylanilino)-2-oxoethyl] 1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate](/img/structure/B2434418.png)

![N-[2-bromo-4-(cyanosulfanyl)phenyl]-2-chloroacetamide](/img/structure/B2434421.png)
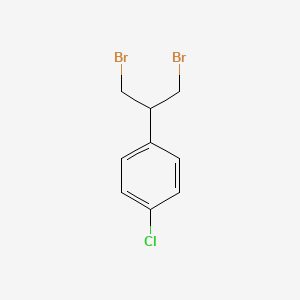
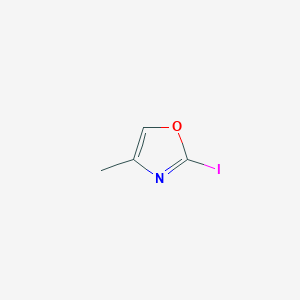
![2-(4-Chlorophenyl)-1-[2-[(4-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone](/img/structure/B2434426.png)
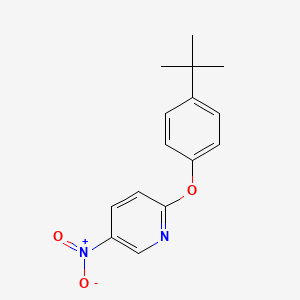
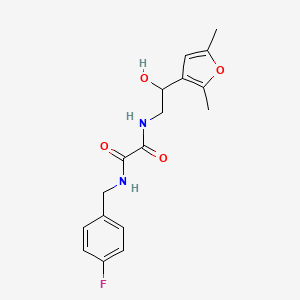
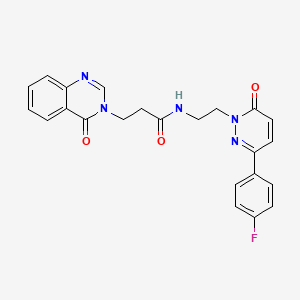

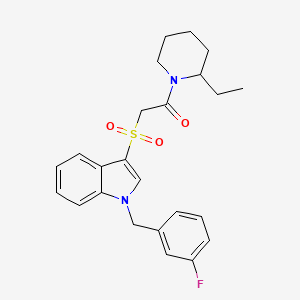
![4-Thiazolecarboxylic acid, 2-[bis[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester](/img/structure/B2434434.png)
![N-[(1,1-dioxothiolan-3-yl)carbamothioyl]-2-methylbenzamide](/img/structure/B2434437.png)